molecular formula C20H23ClN2O2 B5449046 3-chloro-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone

3-chloro-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone

Cat. No.: B5449046
M. Wt: 358.9 g/mol
InChI Key: VYNUPXLQNOLEHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. .


Molecular Structure Analysis

This involves discussing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including the reagents and conditions required for these reactions .


Physical and Chemical Properties Analysis

This involves discussing properties such as the compound’s melting and boiling points, solubility, and stability. Spectroscopic data, such as NMR, IR, and UV/Vis spectra, might also be discussed .

Mechanism of Action

If the compound is biologically active, this involves discussing how the compound interacts with biological systems .

Safety and Hazards

This involves discussing the compound’s toxicity, flammability, and other hazards. Information on how to safely handle and store the compound is also often included .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes to the compound, new reactions the compound might undergo, or new applications for the compound .

Properties

IUPAC Name

3-chloro-5-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-14-5-2-3-7-16(14)9-8-15-6-4-10-23(13-15)20(25)17-11-18(21)19(24)22-12-17/h2-3,5,7,11-12,15H,4,6,8-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNUPXLQNOLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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